3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one

Description

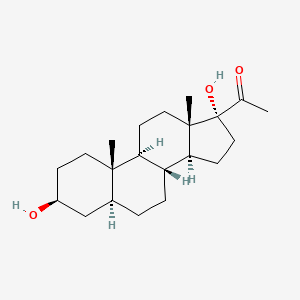

3β,17α-Dihydroxy-5α-pregnan-20-one is a neuroactive steroid metabolite with a 5α-pregnane backbone, characterized by hydroxyl groups at the 3β and 17α positions and a ketone group at C20. It is structurally related to progesterone and testosterone metabolites and plays roles in modulating steroidogenic pathways and receptor-mediated signaling. This compound has been studied for its involvement in androgen biosynthesis, adrenal disorders, and prostate cancer . Radioimmunoassay studies have detected it in human plasma, with levels correlating with progesterone during the luteal phase, suggesting a role in reproductive physiology . Its stereochemistry (3β-OH vs. 3α-OH) and 5α-reduced configuration distinguish it from other pregnane derivatives, influencing its interactions with neuroreceptors like GABAA and NMDA .

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S,5S,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDFQLSEHWIRK-FJCZRMHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878597 | |

| Record name | Allopregnane-3b,17a-diol-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-54-7 | |

| Record name | 3β,17α-Dihydroxy-5α-pregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3beta,17alpha-diol-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopregnane-3b,17a-diol-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,17-α-dihydroxy-5-α-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPREGNANE-3.BETA.,17.ALPHA.-DIOL-20-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968OE017B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one typically involves the reduction of progesterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature. The product is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to reduce progesterone to this compound . The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one undergoes various chemical reactions, including:

Reduction: Further reduction can yield different hydroxylated derivatives.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

Substitution: N-bromosuccinimide (NBS) in an organic solvent.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxylated derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one involves its interaction with steroid hormone receptors. It binds to specific receptors in target tissues, modulating the expression of genes involved in various physiological processes . This compound can influence pathways related to inflammation, immune response, and cellular growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological activity of 3β,17α-dihydroxy-5α-pregnan-20-one is highly dependent on stereochemistry and substituent groups. Key comparisons with structurally related compounds are outlined below:

Key Differences and Mechanisms

Stereochemistry at C3 and C5: 3α vs. 3β-OH: 3α-hydroxy isomers (e.g., allopregnanolone) bind GABAA receptors with high affinity, whereas 3β-hydroxy analogues (e.g., 3β,17α-dihydroxy-5α-pregnan-20-one) show minimal activity, highlighting stereospecific receptor interactions . 5α vs. 5β Reduction: 5α-pregnanes (e.g., allopregnanolone) exhibit stronger anesthetic effects, while 5β-isomers (e.g., pregnanolone) have superior anxiolytic properties due to differential membrane interactions .

Sulfation and Receptor Modulation: Sulfated derivatives (e.g., 3α-hydroxy-5β-pregnan-20-one sulfate) inhibit NMDA receptors noncompetitively, unlike nonsulfated forms, which lack this activity .

Hydroxylation Patterns :

- Additional hydroxyl groups (e.g., 15β-OH in 3α,15β,17α-trihydroxy-5β-pregnan-20-one) expand roles in perinatal steroid metabolism but reduce neuroactivity .

Research Implications and Data Tables

Table 1: Neuroactive Steroid Receptor Affinities

| Compound | GABAA Modulation | NMDA Inhibition | Anxiolytic ED50 (mg/kg) | Anesthetic TD50 (mg/kg) |

|---|---|---|---|---|

| 3β,17α-Dihydroxy-5α-pregnan-20-one | None | Not studied | N/A | N/A |

| 3α-Hydroxy-5α-pregnan-20-one | Potent agonist | Weak | 2.8 (mice) | 18.8 (rats) |

| 3α-Hydroxy-5β-pregnan-20-one | Potent agonist | Moderate | 3.0 (mice) | 21.2 (rats) |

| 3β-Hydroxy-5α-pregnan-20-one | None | None | N/A | N/A |

Table 2: Plasma Levels and Physiological Roles

Biological Activity

3-beta,17-alpha-Dihydroxy-5-alpha-pregnan-20-one, also known as allopregnanolone, is a neurosteroid that plays significant roles in various biological processes. This compound is derived from progesterone and has garnered attention due to its neuroactive properties and involvement in steroidogenesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H34O3 |

| Molecular Weight | 318.49 g/mol |

| Melting Point | 200-205 °C |

| Solubility | Soluble in organic solvents |

Neuroactive Properties

Allopregnanolone acts as a potent allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA. This modulation leads to increased chloride ion influx, resulting in neuronal hyperpolarization and decreased excitability. It has been shown to protect against excitotoxicity and seizures by stabilizing neuronal membranes and promoting neuroprotection .

Effects on Neurogenesis

Research indicates that allopregnanolone may stimulate neurogenesis in the hippocampus. It promotes the survival and differentiation of neural progenitor cells, potentially contributing to cognitive functions such as learning and memory .

The primary mechanisms through which this compound exerts its biological effects include:

- GABA_A Receptor Modulation : Enhances GABAergic transmission leading to anxiolytic effects.

- Neuroprotective Effects : Reduces neuronal death under conditions of stress or excitotoxicity.

- Influence on Steroidogenesis : Acts as a precursor in the synthesis of other steroid hormones, impacting various physiological processes .

Case Studies

- Neuroprotection Against Seizures : A study demonstrated that allopregnanolone administration significantly reduced seizure activity in animal models by enhancing GABA_A receptor function .

- Impact on Mood Disorders : Clinical observations suggest that fluctuations in allopregnanolone levels may correlate with mood disorders such as premenstrual syndrome (PMS) and postpartum depression .

In Vitro Studies

In vitro studies using hippocampal neuron cultures revealed that exposure to allopregnanolone resulted in a rapid decrease in neurite length and complexity, indicating its role in regulating neuronal morphology .

Summary of Findings

The biological activity of this compound is multifaceted, influencing both neurophysiological processes and hormonal regulation. Its ability to modulate GABA_A receptors positions it as a potential therapeutic target for neurological disorders such as epilepsy and anxiety.

Q & A

Q. How can 3β,17α-dihydroxy-5α-pregnan-20-one be analytically identified and quantified in biological samples?

Answer:

- Methods: Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards for precise quantification.

- Sample Preparation: Hydrolyze urine or plasma with β-glucuronidase to release conjugated metabolites, followed by solid-phase extraction (SPE) for purification .

- Validation: Cross-validate results with radiolabeled tracer studies (e.g., using H-labeled 5α-dihydroprogesterone) to confirm metabolite recovery rates .

Q. What are the critical safety protocols for handling 3β,17α-dihydroxy-5α-pregnan-20-one in laboratory settings?

Answer:

Q. What are the primary physicochemical properties of 3β,17α-dihydroxy-5α-pregnan-20-one relevant to experimental design?

Answer:

-

Key Properties:

Property Value Source Molecular Weight 334.50 g/mol LogP ~4.59 (predicted lipophilicity) Melting Point 216.4–218.5°C Stability Degrades under UV light; store in dark

Advanced Research Questions

Q. How do enzymatic pathways for 3β,17α-dihydroxy-5α-pregnan-20-one metabolism differ between hepatic and extrahepatic tissues?

Answer:

- Extrahepatic Pathways: In tissues like the prostate or endometrium, 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD) catalyze progesterone → 5α-DHP → 3β,17α-dihydroxy-5α-pregnan-20-one. Unlike hepatic pathways, extrahepatic 6α-hydroxylation is mediated by non-P450 enzymes, forming 3β,6α-dihydroxy metabolites .

- Contradictions: Liver cytochrome P450 6α-hydroxylase does not act on 5α-reduced steroids, necessitating tissue-specific enzyme profiling .

Q. What experimental models resolve contradictions in 3β,17α-dihydroxy-5α-pregnan-20-one’s neuroactive effects?

Answer:

- In Vitro Models: Use hippocampal neuron cultures to assess GABA receptor potentiation via Cl⁻ uptake assays, comparing effects with synthetic neurosteroids (e.g., allopregnanolone) .

- In Vivo Models: Employ knock-out mice lacking 5α-reductase to isolate endogenous vs. exogenous metabolite contributions .

Q. How can isotopic labeling optimize metabolic flux analysis for 3β,17α-dihydroxy-5α-pregnan-20-one in dynamic systems?

Answer:

- Labeling Strategy: Administer C-progesterone to track C enrichment in urinary metabolites via high-resolution LC-MS.

- Kinetic Modeling: Use compartmental models to estimate turnover rates and tissue-specific clearance .

Methodological Challenges

Q. How to address low metabolite recovery in urinary studies of 3β,17α-dihydroxy-5α-pregnan-20-one?

Answer:

Q. What statistical approaches reconcile inter-species variability in 5α-reduced steroid metabolism?

Answer:

- Comparative Analysis: Use phylogenetic generalized least squares (PGLS) to model enzyme evolution across species (e.g., human vs. rodent 6α-hydroxylase activity) .

- Meta-Analysis: Aggregate data from PubChem and NIST databases to identify conserved metabolic nodes .

Functional Implications

Q. Does 3β,17α-dihydroxy-5α-pregnan-20-one modulate glucocorticoid or mineralocorticoid receptor activity?

Answer:

Q. What role does this metabolite play in pregnancy-associated neurosteroid surges?

Answer:

- Clinical Correlation: Measure serum levels in pregnant women during trimester-specific intervals, correlating with EEG changes (e.g., GABAergic tone).

- Ethical Compliance: Obtain IRB approval and paternal consent for fetal risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.